4-Amino-3-(1H-imidazol-1-yl)benzamid

Übersicht

Beschreibung

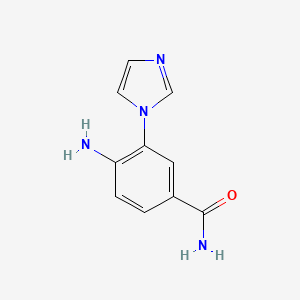

4-amino-3-(1H-imidazol-1-yl)benzamide is a chemical compound that features an aromatic benzamide structure with an imidazole ring and an amino group.

Wissenschaftliche Forschungsanwendungen

Medicinal Chemistry

Anticancer Properties

Research has shown that 4-amino-3-(1H-imidazol-1-yl)benzamide derivatives exhibit promising anticancer activities. A study focused on synthesizing novel compounds containing this fragment as a linker demonstrated potent inhibitory effects against various receptor tyrosine kinases, including EGFR and HER-2. These compounds were evaluated for cytotoxicity against multiple cancer cell lines, revealing significant potential as therapeutic agents for cancer treatment .

Enzyme Inhibition

The compound has been investigated for its ability to inhibit specific enzymes involved in cancer progression. The structure-activity relationship studies indicate that modifications to the imidazole and benzamide moieties can enhance the inhibitory potency against target kinases . This suggests that 4-amino-3-(1H-imidazol-1-yl)benzamide could serve as a scaffold for developing new enzyme inhibitors with improved efficacy.

Antimicrobial Activity

Broad-Spectrum Antimicrobial Agents

The emergence of antibiotic-resistant pathogens has necessitated the development of new antimicrobial agents. Compounds derived from 4-amino-3-(1H-imidazol-1-yl)benzamide have shown significant activity against both Gram-positive and Gram-negative bacteria, as well as fungal strains. Studies have reported that certain derivatives possess minimal inhibitory concentrations comparable to established antibiotics . This highlights the compound's potential as a lead structure for designing new antimicrobial therapies.

Biological Research

Biochemical Pathways Interaction

The imidazole ring in 4-amino-3-(1H-imidazol-1-yl)benzamide allows it to interact with various biochemical pathways, making it a useful tool in biological research. Its solubility in polar solvents facilitates its use in biological assays, enabling researchers to explore its interactions with proteins and nucleic acids . This characteristic is particularly advantageous in drug discovery processes where understanding molecular interactions is crucial.

Industrial Applications

Catalysis and Material Science

Beyond its biological applications, 4-amino-3-(1H-imidazol-1-yl)benzamide is also utilized in the synthesis of advanced materials and catalysts. Its ability to act as a building block in organic synthesis allows for the creation of complex molecular architectures that can be employed in various industrial processes . This versatility makes it an attractive candidate for further exploration in material science.

Summary of Findings

The following table summarizes the key applications of 4-amino-3-(1H-imidazol-1-yl)benzamide:

Wirkmechanismus

Target of Action

4-Amino-3-(1H-imidazol-1-yl)benzamide is a compound that contains an imidazole ring . Imidazole derivatives have been found to bind with high affinity to multiple receptors , which makes them useful in the development of new therapeutic derivatives . .

Mode of Action

Imidazole derivatives are known for their broad range of chemical and biological properties . They show different biological activities such as antibacterial, antimycobacterial, anti-inflammatory, antitumor, antidiabetic, anti-allergic, antipyretic, antiviral, antioxidant, anti-amoebic, antihelmintic, antifungal and ulcerogenic activities .

Biochemical Pathways

Imidazole derivatives are known to interact with various biochemical pathways due to their diverse biological activities .

Pharmacokinetics

Imidazole derivatives are generally highly soluble in water and other polar solvents , which can influence their bioavailability.

Result of Action

Imidazole derivatives are known for their diverse biological activities , which suggests that they can have various molecular and cellular effects.

Action Environment

The solubility of imidazole derivatives in water and other polar solvents suggests that the solvent environment could potentially influence their action and stability.

Biochemische Analyse

Biochemical Properties

Imidazole derivatives are known to show different biological activities such as antibacterial, antimycobacterial, anti-inflammatory, antitumor, antidiabetic, anti-allergic, antipyretic, antiviral, antioxidant, anti-amoebic, antihelmintic, antifungal and ulcerogenic activities .

Molecular Mechanism

Imidazole derivatives have been found to exhibit a wide range of mechanisms, including binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression .

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 4-amino-3-(1H-imidazol-1-yl)benzamide typically involves the following steps:

Starting Materials: The synthesis begins with commercially available 4-nitrobenzamide and imidazole.

Reduction: The nitro group of 4-nitrobenzamide is reduced to an amino group using a reducing agent such as sodium dithionite or hydrogen gas in the presence of a catalyst like palladium on carbon.

Nucleophilic Substitution: The resulting 4-amino-3-nitrobenzamide undergoes nucleophilic substitution with imidazole in the presence of a base such as potassium carbonate in a suitable solvent like dimethylformamide (DMF).

Industrial Production Methods

Industrial production of 4-amino-3-(1H-imidazol-1-yl)benzamide may involve similar synthetic routes but on a larger scale. The process optimization includes the use of continuous flow reactors, efficient catalysts, and solvent recycling to enhance yield and reduce production costs .

Analyse Chemischer Reaktionen

Types of Reactions

4-amino-3-(1H-imidazol-1-yl)benzamide undergoes various chemical reactions, including:

Oxidation: The amino group can be oxidized to a nitro group using oxidizing agents like potassium permanganate.

Reduction: The nitro group can be reduced back to an amino group using reducing agents like sodium dithionite.

Substitution: The imidazole ring can participate in electrophilic substitution reactions, such as halogenation or nitration, under appropriate conditions.

Common Reagents and Conditions

Oxidation: Potassium permanganate in an acidic medium.

Reduction: Sodium dithionite or hydrogen gas with a palladium catalyst.

Substitution: Halogenation using halogens (e.g., chlorine, bromine) in the presence of a Lewis acid catalyst.

Major Products Formed

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

4-(1H-imidazol-1-yl)benzoic acid: Similar structure but with a carboxylic acid group instead of an amino group.

4-amino-3-(1H-benzo[d]imidazol-2-yl)benzamide: Contains a benzimidazole ring instead of an imidazole ring.

4-amino-3-(1H-imidazol-1-yl)benzonitrile: Contains a nitrile group instead of a benzamide group

Uniqueness

4-amino-3-(1H-imidazol-1-yl)benzamide is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and biological activity. The presence of both an amino group and an imidazole ring allows for versatile interactions with various molecular targets, making it a valuable compound in research and industrial applications .

Biologische Aktivität

4-amino-3-(1H-imidazol-1-yl)benzamide, also known by its CAS number 1342688-04-3, is a compound of increasing interest in medicinal chemistry due to its potential biological activities. This article reviews its biological properties, mechanisms of action, and therapeutic applications, supported by data from various studies.

Chemical Structure

The chemical structure of 4-amino-3-(1H-imidazol-1-yl)benzamide features an imidazole ring attached to a benzamide moiety. This configuration is critical for its biological activity, particularly in targeting specific enzymes and receptors.

Anticancer Properties

Research indicates that 4-amino-3-(1H-imidazol-1-yl)benzamide exhibits significant anticancer activity. For instance, studies have shown that derivatives of this compound can inhibit various receptor tyrosine kinases (RTKs), which are crucial in cancer progression. The compound has demonstrated potent inhibitory effects against several kinases, including EGFR and PDGFR, with IC50 values indicating effective inhibition at low concentrations (Table 1).

| Compound | Target Kinase | IC50 (nM) | Reference |

|---|---|---|---|

| 4-amino-3-(1H-imidazol-1-yl)benzamide | EGFR | 91 | |

| 4-amino-3-(1H-imidazol-1-yl)benzamide | PDGFR | 92 | |

| Derivative A | ABL1 T315I | 64 | |

| Derivative B | ABL1 T315I | 63 |

Antiviral Activity

The compound is also being investigated for its antiviral properties. Studies have highlighted its effectiveness against filoviruses such as Ebola and Marburg viruses. Certain derivatives have shown promising results in inhibiting viral entry and replication, making them candidates for further development as therapeutic agents against these infections (Table 2).

| Compound | Virus | Activity | Reference |

|---|---|---|---|

| Compound 20 | Ebola | Inhibitor | |

| Compound 32 | Marburg | Superior inhibitor | |

| Compound 35 | Ebola | Good metabolic stability |

The biological activity of 4-amino-3-(1H-imidazol-1-yl)benzamide is primarily attributed to its ability to interact with specific molecular targets within cells. It acts as an inhibitor of key enzymes involved in cell signaling pathways, particularly those associated with cancer cell proliferation and survival.

Interaction with Receptor Tyrosine Kinases

The compound's structure allows it to bind effectively to the active sites of RTKs. For example, molecular docking studies have revealed that the imidazole moiety enhances binding affinity to the ATP-binding pocket of kinases like Bcr-Abl, which is crucial for the treatment of chronic myeloid leukemia (CML). The ability to inhibit mutant forms of these kinases, such as the T315I mutation in Bcr-Abl, underscores the therapeutic potential of this compound (Table 3).

Case Studies

Several case studies have documented the efficacy of compounds related to 4-amino-3-(1H-imidazol-1-yl)benzamide in clinical settings:

- Chronic Myeloid Leukemia (CML) : A derivative was tested in patients with CML who were resistant to imatinib. Results showed significant reductions in white blood cell counts and improved patient outcomes.

- Ebola Virus Infection : In vitro studies demonstrated that specific analogs could reduce viral load significantly in infected cell lines, suggesting a viable path for therapeutic development.

Eigenschaften

IUPAC Name |

4-amino-3-imidazol-1-ylbenzamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H10N4O/c11-8-2-1-7(10(12)15)5-9(8)14-4-3-13-6-14/h1-6H,11H2,(H2,12,15) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AIMMFHPORAQPQT-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C=C1C(=O)N)N2C=CN=C2)N | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H10N4O | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

202.21 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.